molecular formula C21H24N6O8 B2596666 Pomalidomide-PEG3-azide CAS No. 2267306-15-8

Pomalidomide-PEG3-azide

Cat. No.: B2596666
CAS No.: 2267306-15-8
M. Wt: 488.457
InChI Key: DUTLUBRCOXPZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:

    Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

    Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.

    Introduction of Azide Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:

Biological Activity

Pomalidomide-PEG3-azide is a novel compound that combines the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. The biological activity of this compound is linked to its role as a cereblon (CRBN) ligand, which is critical for the modulation of immune responses and the degradation of specific proteins associated with various diseases, particularly multiple myeloma.

Property Details
Molecular Formula C₁₁H₁₄N₆O₇
Molecular Weight 474.47 g/mol
CAS Number 2271036-46-3
Purity ≥95% (HPLC)
Storage Conditions Store at -20°C

This compound acts as a ligand for cereblon, an E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome pathway. By binding to cereblon, this compound facilitates the ubiquitination and subsequent degradation of target proteins involved in cancer progression, particularly in multiple myeloma. The incorporation of the PEG linker enhances solubility and bioavailability, while the azide group allows for further chemical modifications necessary for PROTAC development.

Biological Activity

  • Target Protein Degradation
    • This compound has been shown to effectively recruit target proteins to the cereblon E3 ligase complex, promoting their degradation through the ubiquitin-proteasome system. This mechanism has been validated in various studies focusing on multiple myeloma cells.
  • Efficacy in Multiple Myeloma
    • Clinical studies have demonstrated that pomalidomide, from which this compound is derived, significantly improves patient outcomes in relapsed and refractory multiple myeloma. For instance, in the MM-002 study, patients treated with pomalidomide and low-dose dexamethasone achieved an overall response rate of 33%, with a median overall survival of 16.5 months .

Clinical Efficacy

A comprehensive review of real-world data highlighted the effectiveness of pomalidomide in treating multiple myeloma:

  • Overall Response Rate : 39.1%
  • Median Progression-Free Survival (PFS) : 10 months
  • Median Overall Survival (OS) : 14 months
  • Common Adverse Events : Neutropenia (24%), thrombocytopenia (10%), respiratory infections (14%) .

PROTAC Development

Recent research indicates that this compound is instrumental in synthesizing novel PROTACs aimed at enhancing therapeutic efficacy against resistant cancer types. For example, it has been utilized to create iRucaparib-TP3, a potent PARP1 degrader that showcases improved selectivity and efficacy compared to traditional inhibitors .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLUBRCOXPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.